molecular formula C17H18F3N5O2S2 B13368652 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368652
M. Wt: 445.5 g/mol
InChI Key: QZVIEMKQIBSAHE-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring with a thiadiazole ring, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C .

Industrial Production Methods

For industrial-scale production, the synthesis is often optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles are increasingly being applied to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of various cellular processes, making it a potential therapeutic agent for diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of the triazole and thiadiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H18F3N5O2S2

Molecular Weight

445.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18F3N5O2S2/c1-29(26,27)24-7-3-5-12(10-24)15-21-22-16-25(15)23-14(28-16)9-11-4-2-6-13(8-11)17(18,19)20/h2,4,6,8,12H,3,5,7,9-10H2,1H3

InChI Key

QZVIEMKQIBSAHE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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